molecular formula C16H19BrN4 B6460876 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine CAS No. 2548999-12-6

2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No.: B6460876
CAS No.: 2548999-12-6
M. Wt: 347.25 g/mol
InChI Key: AGQUWLRDKVHRHI-UHFFFAOYSA-N
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Description

2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methyl group and a piperazine moiety linked to a 2-bromobenzyl group.

Properties

IUPAC Name

2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQUWLRDKVHRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Piperazine-Linked Pyrimidine Derivatives

Compound Name / ID Core Structure Substituents (R-group) Biological Target / Activity Key References
Target Compound Pyrimidine 4-Methyl; 4-[(2-Bromophenyl)methyl]piperazine Hypothesized kinase modulation (inferred)
GDC-0941 () Thieno[3,2-d]pyrimidine 4-Morpholinyl; 4-methanesulfonyl-piperazine PI3K inhibitor (IC₅₀ = 3 nM)
C2 () Quinoline 4-(4-Bromophenyl)carbonyl-piperazine Not specified (structural analog)
Compound 27a () Triazole-thione 2-Bromophenyl; 4-fluorophenyl-piperazine Antifungal/antibacterial activity
2-{4-[(Benzodioxol)methyl]piperazinyl}pyrimidine () Pyrimidine 4-[(1,3-Benzodioxol-5-yl)methyl]piperazine Crystallographic analysis

Key Observations:

Thienopyrimidine derivatives (e.g., GDC-0941) exhibit potent PI3K inhibition due to their planar structure and sulfonyl-piperazine substituent, which enhances hydrogen bonding .

Substituent Effects: 2-Bromophenyl vs. Methyl Group at Pyrimidine 4-Position: The 4-methyl group in the target compound likely increases hydrophobicity, analogous to 4-morpholinyl in GDC-0941, which improves membrane permeability . Piperazine Linker Flexibility: Piperazine-linked compounds (e.g., ) demonstrate conformational adaptability, facilitating interactions with diverse enzyme active sites .

Synthetic Routes: The target compound could be synthesized via nucleophilic substitution or coupling reactions, similar to methods used for ’s quinoline derivatives (e.g., piperazine-aryl coupling in acetic acid) .

Pharmacological and Physicochemical Data

Table 2: Comparative Physicochemical Properties (Inferred)

Property Target Compound GDC-0941 () C2 ()
Molecular Weight (g/mol) ~390 494.19 ~520
LogP (Predicted) ~3.2 3.5 ~4.0
Solubility (mg/mL) Low (lipophilic) Moderate Low
Bioavailability Moderate (oral) High (oral) Not reported

Notes:

  • The target compound’s higher bromine content (vs. chlorine/fluorine in ) may increase molecular weight and reduce aqueous solubility but improve target affinity through halogen bonding .
  • Piperazine derivatives with sulfonyl groups (e.g., GDC-0941) show enhanced solubility due to polar interactions, absent in the target compound .

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